molecular formula C8H9NO3 B180814 1-(Methoxymethyl)-3-nitrobenzene CAS No. 1515-84-0

1-(Methoxymethyl)-3-nitrobenzene

Cat. No. B180814
Key on ui cas rn: 1515-84-0
M. Wt: 167.16 g/mol
InChI Key: AQBJFFGQNRWTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04348223

Procedure details

A 500-milliliter flask equipped with a reflux condenser and a magnetic stirring bar was charged with 17.1 grams (0.1 mole) of 3-nitrobenzyl chloride in 200 milliliters of methanol. To this stirred solution was added 10.8 grams (0.2 mole) of sodium methoxide. Exothermic heating was observed. The reaction mixture was heated to reflux and maintained at reflux for 22 hours. The reaction mixture was then cooled, filtered, and the filtrate was transferred to a separatory funnel wherein it was diluted with 400 milliliters of ethyl acetate and consecutively extracted with 400 milliliters of water and 400 milliliters of saturated brine respectively. The organic phase was separated, dried over magnesium sulfate, and concentrated on a rotary evaporator at 55° C., leaving a brown liquid. The brown liquid was charged to a distillation flask and distilled at a pressure of 2.3 millimeters of mercury. A main fraction (15.1 grams) was collected, said fraction having a boiling point of 118°-120° C. at 2.3 mm Hg pressure. This main fraction was identified by NMR spectroscopy as 1-(methoxymethyl)-3-nitrobenzene.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
10.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7]Cl)([O-:3])=[O:2].[CH3:12][O-:13].[Na+]>CO>[CH3:12][O:13][CH2:7][C:6]1[CH:9]=[CH:10][CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
17.1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CCl)C=CC1
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
10.8 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500-milliliter flask equipped with a reflux condenser and a magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
Exothermic heating
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 22 hours
Duration
22 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was transferred to a separatory funnel
ADDITION
Type
ADDITION
Details
wherein it was diluted with 400 milliliters of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
consecutively extracted with 400 milliliters of water and 400 milliliters of saturated brine respectively
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator at 55° C.
CUSTOM
Type
CUSTOM
Details
leaving a brown liquid
ADDITION
Type
ADDITION
Details
The brown liquid was charged to a distillation flask
DISTILLATION
Type
DISTILLATION
Details
distilled at a pressure of 2.3 millimeters of mercury
CUSTOM
Type
CUSTOM
Details
A main fraction (15.1 grams) was collected

Outcomes

Product
Name
Type
Smiles
COCC1=CC(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.